Fmoc-L-2-methylamino-7-octenoic acid
Description
Significance of Non-Canonical Amino Acids in Modern Peptide Science
The field of peptide science has moved far beyond the 20 canonical amino acids encoded by the genetic code. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. nih.govresearchgate.net Medicinal chemists utilize ncAAs to construct designer peptides with fine-tuned, drug-like properties. nih.gov
Modifications such as N-methylation (the addition of a methyl group to the amide nitrogen of the peptide backbone) can significantly improve a peptide's pharmacokinetic profile. This is achieved by increasing resistance to proteolytic degradation by enzymes and enhancing membrane permeability. nih.govnih.gov Furthermore, the introduction of structurally constraining elements, like hydrocarbon staples, can lock a peptide into its bioactive conformation, thereby increasing its affinity for a biological target. nih.govnih.gov These staples are formed by covalently linking the side chains of two amino acid residues, often via olefin metathesis. nih.gov The exploration of the vast chemical space offered by ncAAs is thus a critical driver of innovation in peptide drug discovery. nih.gov
Overview of Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the most widely used approach. nih.govpeptide.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov
The Fmoc group serves as a temporary shield for the N-α-amino group of the incoming amino acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.compeptide.com This allows for its removal without damaging acid-sensitive protecting groups that are used to shield reactive amino acid side chains. nih.gov This "orthogonal" protection scheme ensures that side chains remain protected throughout the synthesis and are only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA). nih.gov
The Fmoc strategy offers several benefits over older methods, including milder reaction conditions and the ability to monitor the deprotection step by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. The widespread availability of a vast array of Fmoc-protected amino acids, including complex ncAAs, has made this the method of choice for both academic research and industrial-scale peptide manufacturing. peptide.com
Rationale for Research Focus on Fmoc-L-2-methylamino-7-octenoic Acid as a Specialized Building Block
The research interest in this compound stems from its multifunctional nature, which allows for the simultaneous introduction of several beneficial properties into a peptide sequence using a single, pre-formed building block. The rationale can be understood by examining its distinct structural features:
The Fmoc Group: As a prerequisite for its use in the most common synthesis protocols, the Fmoc group allows this complex amino acid to be seamlessly incorporated into a peptide chain using standard, automated SPPS. nih.gov
The α-Methyl-α-alkenyl Side Chain (α-methyl and 7-octenoic acid): This specific side-chain structure is designed as a precursor for "hydrocarbon stapling." nih.govnih.gov The terminal double bond of the 7-octenoic acid side chain is positioned to undergo ring-closing metathesis (RCM) with another olefin-containing side chain within the same peptide. Typically, these olefin-bearing amino acids are placed at positions i and i+4 or i and i+7 of the peptide sequence. The RCM reaction creates a covalent, all-hydrocarbon bridge, or "staple," that constrains the peptide, often enforcing an α-helical secondary structure. nih.govnih.gov Stabilizing the α-helical conformation is crucial for many peptide-protein interactions, and doing so can lead to significantly enhanced binding affinity and biological activity. nih.gov The α-methyl group further contributes to stabilizing a helical conformation. nih.gov
In essence, this compound is a highly specialized building block for chemists aiming to create advanced peptidomimetics. It provides a convenient and efficient route to generate N-methylated, hydrocarbon-stapled peptides with potentially superior stability, conformational rigidity, and biological performance.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1808268-11-2 |
| Molecular Formula | C24H27NO4 |
| Molecular Weight | 393.48 g/mol |
| Purity | >95% |
| Appearance | Not specified |
| Storage | Not specified |
Data sourced from vendor information. wuxiapptec.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oct-7-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h3,7-14,21-22H,1,4-6,15-16H2,2H3,(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSPRAYGIRUUIV-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L 2 Methylamino 7 Octenoic Acid and Its Integration into Peptide Chains
Strategies for the Stereoselective Synthesis of N-Methylated α-Amino Acids
The cornerstone of incorporating Fmoc-L-2-methylamino-7-octenoic acid into peptides is the stereochemically controlled synthesis of its core structure. The synthesis of N-methylated α-amino acids presents a unique set of challenges, primarily centered around achieving the desired stereochemistry at the α-carbon and preventing racemization during the synthetic sequence. Several robust methodologies have been developed to address these challenges.
Diastereoselective Alkylation Approaches
Diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents is a powerful and widely employed strategy for the asymmetric synthesis of α-amino acids. In the context of L-2-amino-7-octenoic acid, a chiral auxiliary can be attached to a glycine precursor to form a chiral Schiff base. Deprotonation of this Schiff base generates a chiral enolate, which can then be alkylated with a suitable electrophile, in this case, a 6-bromo-1-hexene, to introduce the 7-octenoic side chain. The stereochemical outcome of the alkylation is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the desired L-amino acid.
For the synthesis of the N-methylated analogue, the N-methylation can be performed after the alkylation step. It is crucial to select a chiral auxiliary that is stable to the N-methylation conditions and can be removed without affecting the stereochemical integrity of the α-carbon.
| Step | Description | Key Reagents/Conditions |
| 1 | Formation of Chiral Schiff Base | Glycine methyl ester, Chiral Auxiliary (e.g., (1R)-(+)-camphor), TiCl4 |
| 2 | Deprotonation | Strong base (e.g., LDA, LiHMDS) |
| 3 | Diastereoselective Alkylation | 6-bromo-1-hexene |
| 4 | N-Methylation | (If not already N-methylated glycine is used) |
| 5 | Removal of Chiral Auxiliary | Acid hydrolysis |
| 6 | Ester Hydrolysis | LiOH or other suitable base |
Reductive Methylation Techniques
Reductive amination is a direct and efficient method for the N-methylation of primary amines, including α-amino acids. This technique involves the reaction of the primary amine of L-2-amino-7-octenoic acid with formaldehyde (B43269) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-methyl amine. A key advantage of this method is its compatibility with a wide range of functional groups, including the terminal alkene in the 7-octenoic acid side chain.
The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being commonly used due to their mildness and selectivity. Careful control of the reaction conditions, such as pH and stoichiometry, is necessary to favor mono-methylation and minimize the formation of the di-methylated byproduct.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, often gives clean reactions. | Can be more expensive. |
| Sodium Cyanoborohydride (NaBH3CN) | Effective and widely used. | Generates toxic cyanide byproducts. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" method, high yielding. | May reduce the terminal double bond. |
Application of N-Arylsulfonylamino Esters in Synthesis
The use of N-arylsulfonyl protecting groups, such as 2-nitrobenzenesulfonyl (o-NBS), provides an alternative route to N-methylated amino acids. The sulfonamide proton is sufficiently acidic to be removed by a mild base, allowing for selective N-alkylation.
The synthesis commences with the protection of the amino group of L-2-amino-7-octenoic acid with an arylsulfonyl chloride. The resulting sulfonamide is then N-methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The final step involves the removal of the arylsulfonyl group, which can be achieved under mild conditions using a thiol, such as thiophenol, in the presence of a base. This method is advantageous as it avoids harsh acidic or basic conditions that could lead to racemization or side reactions involving the terminal alkene.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
Optimization of Coupling Reagents for Peptide Bond Formation (e.g., PyBOP, DIC/Oxyma)
The choice of coupling reagent is critical for efficiently forming a peptide bond with the sterically hindered N-methylated amino group of this compound. Standard coupling reagents may not be effective, necessitating the use of more potent activators.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium (B103445) salt-based coupling reagent that has proven effective for coupling N-methylated amino acids. It forms a highly reactive OBt-active ester that can overcome the steric hindrance of the secondary amine. The use of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the coupling efficiency and suppress racemization.
N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® (ethyl (hydroxyimino)cyanoacetate) is another powerful coupling cocktail for difficult couplings. OxymaPure is a highly effective and non-explosive alternative to HOBt and its derivatives. The combination of DIC and OxymaPure generates a highly reactive active ester that facilitates the acylation of the N-methylated amine.
| Coupling Reagent | Class | Advantages for N-Methylated Amino Acids |
| PyBOP | Phosphonium Salt | High reactivity, good for sterically hindered couplings. researchgate.netchemimpex.com |
| DIC/Oxyma | Carbodiimide/Additive | High efficiency, reduced risk of racemization, safer alternative to HOBt-based reagents. youtube.com |
Research has shown that for sterically demanding N-methylated amino acids, phosphonium-based reagents like PyBOP, or uronium/aminium reagents such as HATU and HBTU, often provide superior results compared to carbodiimide-based methods alone. researchgate.netchemimpex.com However, the combination of DIC with advanced additives like OxymaPure has significantly improved the performance of carbodiimides in these challenging couplings.
Selection and Performance of Solid Supports (e.g., 2-Chlorotrityl Resin)
The choice of solid support is another crucial factor in the successful SPPS of peptides containing this compound. The 2-chlorotrityl (2-CTC) resin is a highly acid-labile resin that offers several advantages for this purpose.
The loading of the first amino acid, in this case, this compound, onto the 2-CTC resin can be achieved under mild conditions using N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). nih.govresearchgate.net This mild attachment protocol minimizes the risk of racemization of the C-terminal amino acid.
Furthermore, the high acid lability of the 2-CTC resin allows for the cleavage of the final peptide from the support under very mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) in DCM or with a mixture of acetic acid/trifluoroethanol/DCM. nih.gov These mild cleavage conditions are compatible with the preservation of sensitive functional groups and protecting groups on the peptide, including the terminal alkene of the 7-octenoic acid side chain. The bulky nature of the trityl linker on the resin can also help to reduce aggregation of the growing peptide chain, which can be a problem with hydrophobic or N-methylated sequences.
| Resin Property | Advantage for this compound SPPS |
| High Acid Lability | Allows for mild cleavage conditions, preserving the terminal alkene. nih.govresearchgate.net |
| Mild Loading Conditions | Minimizes racemization of the C-terminal amino acid. nih.gov |
| Bulky Linker | Can reduce inter-chain aggregation during synthesis. |
Control of Racemization during Amino Acid Coupling
The incorporation of amino acids into a growing peptide chain involves the activation of the carboxylic acid moiety, a step that can unfortunately lead to the loss of stereochemical integrity at the α-carbon through racemization. nih.gov This issue is particularly pronounced for N-methylated amino acids due to the steric hindrance around the nitrogen atom, which can slow down the coupling reaction and provide more opportunity for the formation of racemizable intermediates, such as oxazolonium ions. nih.gov The nature of the side chain can also influence the rate of racemization. nih.gov
A number of factors can be controlled to minimize racemization during the coupling of this compound. The choice of coupling reagent is critical. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be used, they often lead to significant racemization, especially for sensitive amino acids. nih.gov The addition of additives that can form activated esters less prone to racemization is a common and effective strategy. nih.gov
Table 1: Common Coupling Reagents and Additives for Mitigating Racemization
| Coupling Reagent | Additive | Efficacy in Reducing Racemization | Key Considerations |
| DIC/DCC | HOBt (1-Hydroxybenzotriazole) | Moderate | A standard and cost-effective option. |
| DIC/DCC | HOAt (1-Hydroxy-7-azabenzotriazole) | High | More effective than HOBt due to the electronic effect of the nitrogen atom in the pyridine (B92270) ring. nih.gov |
| HATU | Internal (generates HOAt in situ) | Very High | Often the reagent of choice for difficult couplings, including those involving N-methylated amino acids. nih.gov |
| PyBOP | HOBt | High | A phosphonium-based reagent that is effective for sterically hindered couplings. |
| COMU | Oxyma Pure | Very High | An oxime-based coupling reagent that has shown excellent performance in suppressing racemization. nih.gov |
For the coupling of this compound, the use of aminium/uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP is highly recommended. nih.gov These reagents, particularly in combination with an additive like HOAt, can significantly suppress racemization. nih.gov For instance, studies on the coupling of Fmoc-L-His(Trt)-OH have shown that while some racemization occurs even with milder reagents, the extent is highly dependent on the coupling agent used. nih.gov
The choice of base is another crucial factor. Sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize base-catalyzed epimerization of the activated amino acid. nih.gov
Orthogonal Protecting Group Strategies in Complex Peptide Synthesis
The synthesis of complex peptides, especially those containing modified or unnatural amino acids like this compound, relies heavily on the principle of orthogonal protection. researchgate.net This strategy employs a set of protecting groups for different functional moieties that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within the peptide chain without affecting other protected groups. researchgate.netresearchgate.net
The most widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. sigmaaldrich.com In this approach, the α-amino group is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected with acid-labile groups, most commonly based on the tert-butyl (tBu) cation. researchgate.netsigmaaldrich.com
For this compound, the key functional groups to consider are the N-methylated α-amino group and the terminal alkene of the 7-octenoic acid side chain.
α-Amino Group Protection: The Fmoc group is the standard choice for the temporary protection of the α-amino group. It is stable to the acidic conditions used for side-chain deprotection and is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com
Side Chain Protection: The terminal alkene in the 7-octenoic acid side chain is generally considered stable under the standard conditions of Fmoc-SPPS. It is not susceptible to cleavage by the piperidine used for Fmoc removal or the trifluoroacetic acid (TFA) cocktail typically used for the final cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups. acs.org This inherent stability means that the alkene functionality can often be carried through the synthesis without the need for a specific protecting group.
However, if selective modification of the terminal alkene is desired at some stage of the synthesis (e.g., for cyclization, labeling, or conjugation), an orthogonal protecting group for the alkene would be necessary. In such a scenario, a protecting group that is stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu and resin cleavage would be required. The development of such multi-dimensional orthogonal protection schemes is an active area of research in peptide chemistry.
Table 2: Orthogonality in the Context of this compound
| Functional Group | Protecting Group | Cleavage Condition | Orthogonal To |
| α-Amino Group | Fmoc | 20% Piperidine in DMF | tBu-based side-chain protecting groups, terminal alkene |
| Side-Chain Carboxyls (e.g., Asp, Glu) | tBu ester (OtBu) | TFA-based cleavage cocktail | Fmoc group, terminal alkene |
| Side-Chain Hydroxyls (e.g., Ser, Thr, Tyr) | tBu ether (tBu) | TFA-based cleavage cocktail | Fmoc group, terminal alkene |
| 7-octenoic acid side chain | None (alkene is stable) | Not applicable | Fmoc group, tBu-based protecting groups |
The integration of this compound into complex peptides therefore fits well within the standard Fmoc/tBu orthogonal protection strategy. The primary challenges lie not in the protection scheme itself, but in the efficient and stereochemically pure incorporation of this sterically hindered, N-methylated amino acid into the peptide chain. Careful selection of coupling reagents and conditions, as detailed in the previous section, is paramount to the successful synthesis of peptides containing this unique building block.
Advanced Peptide Modifications Utilizing Fmoc L 2 Methylamino 7 Octenoic Acid
N-Methylation in Peptide Design and Conformational Control
The incorporation of an N-methyl group onto the peptide backbone is a widely used strategy to enhance the pharmacological properties of peptides. researchgate.net This modification, inherent to the "2-methylamino" structure of Fmoc-L-2-methylamino-7-octenoic acid, introduces significant changes to the peptide's structure and behavior.
N-methylation of the peptide backbone has a profound impact on its conformational possibilities. nih.gov The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets that rely on hydrogen bonding. However, this modification also introduces steric hindrance that restricts the rotation around the peptide bond, thereby reducing the conformational freedom of the peptide backbone. proquest.combeilstein-journals.org A key effect of N-methylation is that it lowers the energy barrier between the cis and trans conformations of the amide bond. ub.edu This allows the peptide to adopt conformations that might not be accessible otherwise, providing a tool to fine-tune the three-dimensional shape of the molecule for optimal target binding. nih.govub.edu The strategic placement of N-methylated amino acids can guide the peptide into a specific, bioactive conformation, effectively pre-organizing it for receptor interaction.
Table 1: Effect of N-Methylation on In Vitro Permeability and Stability of a Cyclic Peptide Series
| Compound | Description | RRCK Permeability (x 10⁻⁶ cm/s) | Human Liver Microsomal Stability (CLint, μ g/min/mg ) |
| 1 | Non-methylated Precursor | 1.8 | 225 |
| 3 | Partially N-methylated | 4.9 | 110 |
| 5 | Per-methylated | 3.5 | >320 |
This table presents adapted data to illustrate how partial N-methylation can significantly improve cell permeability (Compound 3 vs. 1) and metabolic stability compared to both the non-methylated and fully methylated versions of a cyclic peptide scaffold. nih.gov
Hydrocarbon Stapling and Constrained Peptide Architectures via the Octenoic Acid Moiety
The terminal double bond in the 7-octenoic acid side chain of the molecule is specifically designed for creating covalently constrained peptides through a process known as hydrocarbon stapling. This technique is particularly effective for stabilizing α-helical secondary structures, which are often involved in critical protein-protein interactions.
Hydrocarbon stapling is achieved by incorporating two amino acids with olefin-bearing side chains, such as this compound, into a peptide sequence during standard solid-phase peptide synthesis (SPPS). nih.govnih.gov Once the linear peptide is assembled on the resin, a ring-closing metathesis (RCM) reaction is performed. nih.gov This reaction utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to form a new carbon-carbon double bond between the two alkene side chains, creating a cyclic, "stapled" peptide. nih.govnih.govacs.org The resulting hydrocarbon bridge acts as a brace, physically constraining the peptide and reducing its conformational freedom. nih.gov The RCM reaction is highly efficient and compatible with the protected amino acids used in Fmoc-based SPPS, making it a powerful and widely adopted method for peptide macrocyclization. nih.govmdpi.com
The primary goal of hydrocarbon stapling is to reinforce and stabilize the α-helical conformation of a peptide, which is often lost when the peptide is removed from its parent protein. nih.gov The design of a stapled peptide requires strategic placement of the unsaturated amino acids.
Placement for a Single Helical Turn: To stabilize one turn of an α-helix, the olefin-bearing amino acids are typically placed at positions i and i+4 in the peptide sequence. nih.govnih.govnih.gov This positioning places the side chains on the same face of the helix, allowing for an efficient RCM reaction to form a staple that spans the turn.
Placement for Two Helical Turns: To constrain a longer helical segment, the amino acids are placed at positions i and i+7. nih.govnih.gov This creates a larger macrocycle that braces the peptide across approximately two full turns of the helix.
The length of the resulting staple is determined by the length of the side chains of the incorporated amino acids. For instance, pairing two octenoic acid residues or an octenoic acid with a shorter pentenoic acid allows for precise control over the geometry and tightness of the staple. nih.gov By locking the peptide into its bioactive α-helical shape, hydrocarbon stapling can lead to significantly enhanced target affinity, increased proteolytic resistance, and improved cell penetration. nih.govnih.gov
Table 2: Design Parameters for Alpha-Helix Stabilization via Hydrocarbon Stapling
| Parameter | Design Principle | Rationale |
| Residue Positioning | Place unsaturated amino acids at i, i+4 or i, i+7. nih.govnih.gov | Spans one or two turns of the α-helix, respectively, creating an effective structural brace. |
| Side Chain Selection | Use pairs like S-pentenylalanine (i) and S-pentenylalanine (i+4), or R-octenylalanine (i) and S-pentenylalanine (i+7). nih.gov | The length and stereochemistry of the side chains dictate the geometry and strain of the resulting hydrocarbon staple. |
| Reaction | Ring-Closing Metathesis (RCM). nih.govnih.gov | Efficiently forms a stable, covalent carbon-carbon bond to create the macrocycle. |
| Goal | Reinforce α-helical secondary structure. nih.govnih.gov | Pre-organizes the peptide into its bioactive conformation, enhancing binding affinity and stability. |
Effects on Target Binding Affinity and Specificity of Constrained Peptides
The incorporation of this compound into peptides to form a hydrocarbon staple is a strategic modification aimed at enhancing their therapeutic potential by improving target binding affinity and specificity. This enhancement is primarily achieved by constraining the peptide into a bioactive conformation, typically an α-helix, which has profound effects on the thermodynamics of molecular recognition.
The principle behind this affinity enhancement lies in the reduction of the entropic penalty upon binding. explorationpub.com Unstructured peptides in solution exist as a dynamic ensemble of various conformations. For binding to occur, the peptide must adopt a specific conformation that is complementary to the binding site on the target protein. This conformational ordering from a disordered state to a single bound state is entropically unfavorable and thus energetically costly. By using this compound to create a covalent, all-hydrocarbon staple, the peptide is pre-organized into its bioactive helical structure. acs.orgnih.gov This pre-organization significantly reduces the loss of conformational entropy that occurs upon binding, leading to a more favorable Gibbs free energy of binding and, consequently, a higher binding affinity. explorationpub.com
Research on stapled peptides has consistently demonstrated their ability to achieve significantly higher binding affinities compared to their linear, unmodified counterparts. For instance, the introduction of a hydrocarbon staple into the BH3 domain of the Mcl-1 protein resulted in a peptide with an approximately 20-fold improvement in binding activity. pnas.org Similarly, stapled peptides designed to mimic the MAML1 protein for the inhibition of the NOTCH transactivation complex showed a remarkable increase in binding affinity. explorationpub.com While specific data for peptides constrained exclusively with this compound is not extensively detailed in publicly available literature, the principles derived from analogous N-methylated and hydrocarbon-stapled peptides provide a strong basis for the expected outcomes. The N-methyl group on the amino acid backbone can further enhance binding affinity and selectivity by providing additional conformational rigidity. explorationpub.com
The specificity of a peptide for its intended target over other related proteins is also critically influenced by its structure. The rigid, well-defined conformation imposed by the hydrocarbon staple, formed using reagents like this compound, ensures that the side chains of the key binding residues are presented in the optimal orientation for interaction with the target's binding groove. pnas.org This precise positioning can enhance favorable contacts and minimize unfavorable interactions, thereby increasing the peptide's specificity for its cognate partner. In some cases, the staple itself can contribute to binding specificity by making productive, affinity-enhancing contacts with the protein surface. pnas.org For example, in the development of Mcl-1 inhibitors, it was found that the placement of the hydrocarbon staple was crucial for conferring selective binding to Mcl-1 over other Bcl-2 family proteins. pnas.org
The following table illustrates the expected impact of constraining a peptide with an N-methylated hydrocarbon staple, such as one derived from this compound, on its binding affinity for its target. The data is hypothetical but is based on the typical enhancements observed in published research on stapled peptides.
| Peptide | Modification | Target Protein | Binding Affinity (Kd) | Fold Improvement |
| Peptide A (Linear) | Unmodified | Protein X | 2.5 µM | 1x |
| Peptide A (Stapled) | N-methylated hydrocarbon staple | Protein X | 125 nM | 20x |
| Peptide B (Linear) | Unmodified | Protein Y | 5.0 µM | 1x |
| Peptide B (Stapled) | N-methylated hydrocarbon staple | Protein Y | 100 nM | 50x |
This table demonstrates the significant improvement in binding affinity (lower Kd value) that is anticipated when a linear peptide is conformationally constrained with an N-methylated hydrocarbon staple.
Furthermore, the specificity of these constrained peptides can be assessed by comparing their binding affinities for the intended target versus off-target molecules.
| Peptide | Target Protein | Off-Target Protein | Binding Affinity (Kd) - Target | Binding Affinity (Kd) - Off-Target | Selectivity (Off-Target Kd / Target Kd) |
| Peptide C (Linear) | Target Z | Off-Target Z' | 1.8 µM | 9.0 µM | 5-fold |
| Peptide C (Stapled) | Target Z | Off-Target Z' | 90 nM | >10 µM | >111-fold |
As depicted in the table, the stapled peptide not only exhibits a higher affinity for its intended target but also a significantly improved selectivity profile, with a much weaker interaction with the off-target protein. This enhanced specificity is crucial for the development of therapeutics with fewer side effects.
Characterization and Analytical Methodologies for Fmoc L 2 Methylamino 7 Octenoic Acid and Its Peptide Conjugates
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for confirming the chemical structure and exploring the three-dimensional arrangement of Fmoc-L-2-methylamino-7-octenoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational preferences of amino acid derivatives in solution. auremn.org.brnih.gov For this compound, NMR is crucial for verifying the presence and connectivity of its key structural features: the Fmoc protecting group, the N-methyl group, and the unsaturated octenoic acid side chain.
The N-methylation of the amide bond introduces significant conformational constraints by removing the amide proton, which eliminates its hydrogen-bonding capability and can influence the local secondary structure of a peptide. mdpi.com NMR studies, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, which are essential for defining the molecule's spatial arrangement. nih.gov For instance, NOE correlations involving the N-methyl protons can reveal proximity to other parts of the molecule, offering insights into the preferred rotamers around the N-Cα bond. nih.govnih.gov
The presence of methyl groups, in general, provides sensitive probes for NMR analysis, often resulting in sharp signals in less crowded regions of the spectrum, which is advantageous for studying larger peptide conjugates. nih.govnmr-bio.com The conformational dynamics of the flexible seven-carbon side chain and the influence of the terminal double bond can also be investigated by analyzing chemical shifts and scalar coupling constants (J-couplings) along the chain.
Table 1: Representative NMR Experiments for Conformational Analysis
| NMR Experiment | Information Obtained | Relevance to this compound |
|---|---|---|
| 1D ¹H and ¹³C NMR | Provides information on the chemical environment of each proton and carbon atom. | Confirms the presence of all constituent parts, including the Fmoc, N-methyl, and octenoic acid moieties. mdpi.com |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes the connectivity of protons within the octenoic acid side chain. |
| HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) | Correlates protons with their directly attached carbons. | Assigns specific proton signals to their corresponding carbon atoms, confirming the C-H framework. nih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Confirms the connectivity between the Fmoc group, the amino acid backbone, and the side chain. |
| NOESY/ROESY (Nuclear Overhauser/Rotating-Frame Overhauser Effect Spectroscopy) | Reveals through-space proximity between protons, providing distance restraints. | Elucidates the 3D conformation, including the orientation of the side chain relative to the backbone and the effects of N-methylation. nih.govresearchgate.net |
Ultraviolet (UV) absorption spectroscopy is a fundamental tool for the detection and quantification of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The fluorenyl moiety possesses a strong chromophore, making it readily detectable by UV spectrophotometry. thieme-connect.de This property is extensively utilized during solid-phase peptide synthesis (SPPS) to monitor the deprotection step.
When the base-labile Fmoc group is cleaved from the N-terminus of the peptide, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF), the resulting dibenzofulvene-piperidine adduct has a characteristic strong UV absorbance. mdpi.comrsc.orgresearchgate.net By measuring the absorbance of the solution after the cleavage step, the amount of Fmoc group removed can be quantified, which directly corresponds to the loading of the amino acid on the solid support or the efficiency of the deprotection reaction. rsc.orgmostwiedzy.pl
The quantification is based on the Beer-Lambert law, using the molar extinction coefficient (ε) of the adduct.
Table 2: UV Spectroscopic Data for Fmoc Group Quantification
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Application |
|---|---|---|---|
| ~301 nm | 7800 M⁻¹cm⁻¹ | 20% Piperidine in DMF | Quantitative monitoring of Fmoc deprotection in SPPS. mdpi.comrsc.org |
| ~289 nm | 5800 - 6089 M⁻¹cm⁻¹ | 20% Piperidine in DMF | Alternative wavelength for quantification. mdpi.commostwiedzy.pl |
This real-time or post-deprotection analysis is crucial for optimizing synthesis protocols and troubleshooting issues like incomplete deprotection in "difficult" sequences. thieme-connect.deresearchgate.net
Chromatographic Methods for Purity and Enantiomeric Purity Assessment
Chromatographic techniques are essential for verifying the chemical and stereochemical purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids and the final peptide products. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). google.com
The purity of this compound is determined by injecting a sample and monitoring the eluent with a UV detector, usually at a wavelength where the Fmoc group absorbs strongly (e.g., 220 nm or 254 nm). google.comrsc.org The percentage purity is calculated by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. High purity (often >99%) is critical, as impurities can lead to the formation of deletion or side-product sequences during peptide synthesis. merckmillipore.comajpamc.comnih.gov
Table 3: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Octadecylsilane (C18) or Octylsilane (C8) bonded silica |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water google.com |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile google.com |
| Elution | Gradient elution (e.g., 5% to 95% B over 20-30 minutes) |
| Flow Rate | 1.0 - 2.0 mL/min google.com |
| Detection | UV at 220 nm, 254 nm, or 265 nm |
| Column Temperature | Room temperature or controlled (e.g., 25-40 °C) |
Ensuring the enantiomeric purity of amino acids is vital, as the presence of the incorrect enantiomer can lead to peptides with altered biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase is a highly sensitive and reliable method for determining enantiomeric ratios. researchgate.net
For a non-volatile compound like an amino acid, a derivatization step is required to increase its volatility. researchgate.net This typically involves removing the Fmoc protecting group and then converting the resulting amino acid into a volatile ester/amide derivative, for example, by reacting it with an alkyl chloroformate and an alcohol or using reagents like heptafluorobutyl chloroformate. nih.govnih.govresearchgate.net
The derivatized amino acid enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. researchgate.netnih.govresearchgate.net The separated enantiomers are detected by a mass spectrometer, which provides both quantification and structural confirmation. This method allows for the detection of very small amounts of the D-enantiomer in the presence of a large excess of the desired L-enantiomer. nih.gov
Table 4: GC-MS Methodology for Chiral Analysis of Amino Acids
| Step | Description | Example Reagents/Columns |
|---|---|---|
| 1. Deprotection | Removal of the Fmoc group to liberate the free amino acid. | Piperidine in DMF |
| 2. Derivatization | Conversion of the polar amino acid into a volatile derivative. | Heptafluorobutyl chloroformate (HFBCF), isopropanol, methylamine. nih.govresearchgate.net |
| 3. Separation | Separation of the derivatized enantiomers. | Chiral capillary column (e.g., Chirasil-L-Val). researchgate.netnih.govnih.gov |
| 4. Detection | Mass Spectrometry (MS) for identification and quantification. | Selected Ion Monitoring (SIM) mode for high sensitivity. researchgate.netnih.gov |
Nano-Liquid Chromatography (nano-LC) is a miniaturized version of HPLC that operates at very low flow rates (nL/min) and uses columns with small internal diameters (typically <100 µm). longdom.org This technique offers enhanced sensitivity and reduced sample consumption, making it ideal for analyzing precious samples. longdom.org
For the enantioseparation of amino acids, nano-LC is often coupled with mass spectrometry (nano-LC-MS). nih.gov Similar to GC-MS, a pre-column derivatization step is often employed. The amino acid can be derivatized with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column, or with a fluorescent tag like fluorescein isothiocyanate (FITC) for separation on a chiral stationary phase. longdom.orgnih.gov Chiral stationary phases used in nano-LC include those modified with antibiotics like vancomycin or with cyclodextrins, which can effectively resolve the derivatized enantiomers. longdom.orgnih.gov
The determination of amino acid enantiomers is a critical aspect of quality control in various fields, as the presence of D-isomers can indicate issues such as contamination or unwanted racemization during synthesis. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is an indispensable tool for the characterization of "this compound" and its corresponding peptide conjugates. This technique provides precise molecular weight determination and offers structural elucidation through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule. For "this compound," the expected monoisotopic mass can be calculated and compared with the experimentally observed mass, typically with a mass accuracy in the low ppm range. Electrospray ionization (ESI) is a commonly utilized soft ionization technique that allows the intact molecule to be ionized, primarily as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion. The fragmentation of the Fmoc-protecting group is a characteristic feature. A common fragmentation pathway for Fmoc-protected amino acids involves the loss of the fluorenylmethoxycarbonyl group. In positive ion mode, collision-induced dissociation (CID) of the [M+H]⁺ ion of "this compound" is expected to yield several characteristic fragment ions.
A key fragmentation pathway involves the facile loss of the Fmoc group as dibenzofuran (fluorene) and carbon dioxide. Another significant fragmentation pathway for N-methylated amino acids involves cleavage of the N-Cα bond. The presence of the terminal double bond in the octenoic acid chain may also lead to specific fragmentation patterns under certain MS conditions, which can be used for its identification within a peptide sequence.
The following table summarizes the expected key ions in the positive ion ESI-MS and MS/MS spectrum of "this compound."
| Ion Description | Proposed Structure/Formula | Calculated m/z |
| Protonated Molecule | [C₂₄H₂₇NO₄ + H]⁺ | 394.2013 |
| Sodium Adduct | [C₂₄H₂₇NO₄ + Na]⁺ | 416.1832 |
| Potassium Adduct | [C₂₄H₂₇NO₄ + K]⁺ | 432.1572 |
| Fragment Ion (Loss of H₂O) | [C₂₄H₂₅NO₃ + H]⁺ | 376.1907 |
| Fragment Ion (Loss of CO₂) | [C₂₃H₂₇NO₂ + H]⁺ | 350.2115 |
| Fragment Ion (Fmoc cation) | [C₁₅H₁₁O₂]⁺ | 223.0754 |
| Fragment Ion (Fluorenyl cation) | [C₁₃H₉]⁺ | 165.0699 |
Table 1: Predicted m/z values for key ions of this compound in positive ion ESI-MS.
For peptide conjugates incorporating "this compound," mass spectrometry is crucial for verifying the successful coupling and for sequencing the peptide. The mass shift corresponding to the incorporation of the amino acid residue allows for confirmation of its presence. During MS/MS sequencing of the peptide, the unique mass of this residue and its characteristic fragmentation pattern, particularly the N-methylation, aid in its precise localization within the peptide chain.
Advanced Marfey's Analysis for Determination of Absolute Stereochemistry
The determination of the absolute stereochemistry of amino acids is critical, particularly for those intended for use in biologically active peptides. Advanced Marfey's analysis is a powerful and widely used method for this purpose, and it is applicable to non-proteinogenic and N-methylated amino acids like "L-2-methylamino-7-octenoic acid."
The methodology relies on the derivatization of the amino acid with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. The most common reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent.
The procedure for the Advanced Marfey's analysis of "L-2-methylamino-7-octenoic acid" would involve the following steps:
Hydrolysis: If the amino acid is part of a peptide, the peptide is first hydrolyzed to its constituent amino acids using strong acid (e.g., 6 M HCl) at elevated temperatures. For the analysis of the free amino acid, this step is omitted.
Derivatization: The amino acid hydrolysate (or the free amino acid) is reacted with L-FDAA in a suitable buffer (e.g., sodium bicarbonate) at a controlled temperature. The fluorine atom of L-FDAA is displaced by the secondary amine of "L-2-methylamino-7-octenoic acid," forming a stable diastereomeric derivative. To establish the elution order, the D-enantiomer of the amino acid is also derivatized with L-FDAA.
LC-MS Analysis: The resulting diastereomeric derivatives are then separated and analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The use of a mass spectrometer allows for the unambiguous identification of the derivatized amino acid of interest based on its specific mass-to-charge ratio.
Stereochemical Assignment: The absolute configuration is determined by comparing the retention time of the derivative of the unknown amino acid with the retention times of the derivatives of the authentic L- and D-amino acid standards. For N-methylated amino acids, a general elution order has been observed where the L-FDAA derivative of the L-amino acid elutes earlier than the L-FDAA derivative of the D-amino acid.
The expected results for the Advanced Marfey's analysis of "L-2-methylamino-7-octenoic acid" are summarized in the table below.
| Amino Acid Enantiomer | Derivatizing Reagent | Resulting Diastereomer | Expected Elution Order |
| L-2-methylamino-7-octenoic acid | L-FDAA | L-L | 1st (Earlier) |
| D-2-methylamino-7-octenoic acid | L-FDAA | L-D | 2nd (Later) |
Table 2: Expected Elution Order of Diastereomeric Derivatives in Advanced Marfey's Analysis.
The successful application of Advanced Marfey's analysis provides conclusive evidence of the L-configuration of the chiral center at the α-carbon of "2-methylamino-7-octenoic acid," ensuring the stereochemical integrity of this building block for peptide synthesis.
Applications and Research Trajectories in Chemical Biology and Drug Discovery
Design and Synthesis of Peptidomimetics and Cyclic Peptides with Enhanced Properties
The design of peptidomimetics and cyclic peptides aims to overcome the inherent limitations of natural peptides as drugs, such as poor stability and low membrane permeability. Fmoc-L-2-methylamino-7-octenoic acid is a powerful tool in this endeavor for two primary reasons.
Firstly, the N-methyl group on the peptide backbone introduces a significant conformational constraint. This methylation prevents the formation of hydrogen bonds at the amide nitrogen and introduces steric hindrance, which restricts the peptide's flexibility. peptide.compeptide.com This pre-organization can lock the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity. peptide.com
Secondly, the terminal alkene in the octenoic acid side chain is a key functional group for peptide cyclization. A widely used strategy is ring-closing metathesis (RCM), which forms a stable carbon-carbon double bond between two alkene-containing side chains within a peptide. nih.govbeilstein-journals.org This "hydrocarbon stapling" technique is highly effective at stabilizing secondary structures like α-helices, which are often crucial for mediating protein-protein interactions. gyrosproteintechnologies.com The resulting cyclic peptides exhibit increased rigidity, enhanced resistance to proteolytic degradation, and improved cell permeability. gyrosproteintechnologies.com
| Feature of this compound | Impact on Peptide Properties |
| N-Methylation | Restricts backbone flexibility, enhances enzymatic stability, can improve water solubility. peptide.compeptide.com |
| Terminal Alkene | Enables intramolecular cyclization (e.g., via ring-closing metathesis), provides a handle for bioconjugation. nih.govgyrosproteintechnologies.com |
Role in Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Peptide-Based Therapeutics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critical for its clinical success. The structural features of this compound directly address common shortcomings of peptide-based therapeutics. nih.gov
Pharmacokinetic (PK) Modulation:
Metabolic Stability: Peptides are rapidly broken down in the body by proteases. The N-methyl group on the peptide backbone provides steric shielding, making the adjacent peptide bond resistant to cleavage by these enzymes. peptide.compeptide.com This significantly increases the peptide's half-life in plasma. researchgate.net
Oral Bioavailability: A major hurdle for peptide drugs is their poor absorption from the gastrointestinal tract. N-methylation can enhance intestinal permeability and, in some cases, has been shown to result in significant oral bioavailability. nih.gov This is partly attributed to the disruption of hydrogen bonding networks, which increases the lipophilicity of the peptide. researchgate.netnih.gov
Pharmacodynamic (PD) Modulation:
Receptor Binding and Activity: The conformational rigidity imposed by N-methylation and cyclization can lead to a more defined three-dimensional structure. tandfonline.com This can optimize the presentation of key binding residues, resulting in higher affinity and selectivity for the biological target. The modification can also convert a receptor agonist into an antagonist by altering the conformational dynamics of the peptide upon binding. peptide.com
The combination of these effects, inspired by naturally occurring N-methylated cyclic peptides like cyclosporine, demonstrates a rational approach to improving the drug-like properties of peptide leads. nih.gov
Bioconjugation Strategies Involving the Terminal Alkene of the Octenoic Acid Moiety
The terminal alkene of the octenoic acid side chain serves as a versatile chemical handle for bioconjugation, allowing for the attachment of other molecules such as fluorophores, imaging agents, or drug payloads. This functional group is amenable to several bioorthogonal reactions—reactions that can occur in a biological environment without interfering with native processes. libretexts.org
Key bioconjugation strategies include:
Olefin Metathesis: This reaction, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), can be used for cross-metathesis to attach another alkene-containing molecule. nih.govacs.org It has emerged as a viable and powerful method for modifying complex biomolecules, including proteins, in aqueous conditions. beilstein-journals.orgnih.gov
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The reaction between an alkene and a tetrazine is a type of "click chemistry" that is extremely fast and selective. nih.gov While strained alkenes are typically used, the reaction with terminal alkenes can be exploited for proximity-enhanced crosslinking, where two interacting proteins bring the alkene and tetrazine moieties into close contact, accelerating the reaction. nih.gov This allows for the covalent capture and study of protein-protein interactions.
These strategies expand the utility of peptides containing this amino acid beyond therapeutics, enabling their use as diagnostic agents and research tools.
Contribution to the Synthesis of Complex Natural Products and their Analogues (e.g., Almiramides, Cyclosporine)
Many bioactive natural products are complex peptides containing non-proteinogenic amino acids. The chemical synthesis of these molecules and their analogues is crucial for verifying their structure, exploring their mechanism of action, and optimizing their therapeutic properties. This compound and similar building blocks are instrumental in this process.
Almiramides: The almiramides are a class of linear lipopeptides isolated from marine cyanobacteria that exhibit activity against Leishmania donovani. mdpi.comnih.gov The natural product Almiramide C contains a 2-methyl-7-octenoic acid residue at its N-terminus. nih.gov The synthesis of almiramide analogues to probe structure-activity relationships relies on the availability of Fmoc-protected building blocks, including N-methylated amino acids, to assemble the peptide chain using standard solid-phase synthesis techniques. mdpi.com
Cyclosporine: Cyclosporine A is a powerful immunosuppressant drug and a cyclic undecapeptide. It is extensively N-methylated and contains a unique C9 amino acid at position 1, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(N-methylamino)-6-octenoic acid, often called MeBmt. nih.govresearchgate.net This residue is essential for its biological activity. nih.gov The total synthesis of cyclosporine and the creation of novel analogues to improve its efficacy or reduce toxicity depend on the synthesis of MeBmt and structurally simpler variations. google.com this compound serves as a valuable, less complex building block for creating analogues to study the importance of the MeBmt side chain.
Development of Research Probes and Tools for Studying Biochemical Pathways and Protein Interactions
The unique functional groups of this compound allow for its incorporation into peptides designed as research probes. The terminal alkene is particularly useful as a latent reactive group for covalent labeling experiments.
Photoaffinity Labeling (PAL): While more common photoreactive groups include diazirines and benzophenones, the alkene can participate in photocrosslinking reactions. enamine.netnih.gov Upon irradiation, it can form a covalent bond with nearby molecules, allowing for the identification of binding partners in complex biological systems. mdpi.comnih.gov This is a powerful method for mapping protein-ligand and protein-protein interactions. creative-proteomics.com
Proximity-Enhanced Labeling: As mentioned, the alkene can react with a tetrazine in a proximity-enhanced manner. nih.gov If a peptide containing this amino acid is designed to bind a specific protein, it can be used to selectively label interacting partners that have been tagged with a tetrazine moiety.
Spectroscopic Probes: The carbon-carbon double bond, or its chemical conversion to a terminal alkyne, can serve as a Raman spectroscopy probe. acs.org The vibrational frequency of these groups is sensitive to the local environment, providing a way to study changes in protein conformation and binding events at a specific site.
Combinatorial Chemistry Approaches in Peptide Library Generation for High-Throughput Screening
Combinatorial chemistry is a key technology for drug discovery, enabling the synthesis and screening of vast numbers of compounds to find new leads. Synthetic peptide libraries offer significant advantages over biological methods like phage display because they can incorporate a much wider range of chemical diversity, including D-amino acids, N-methylated amino acids, and other unnatural building blocks. nih.govresearchgate.netnih.gov
The inclusion of this compound in a combinatorial library provides several benefits:
Expanded Chemical Space: It introduces unique structural and functional features (N-methylation and an alkene handle) not accessible with the 20 proteinogenic amino acids. aspiregene.com
Built-in "Drug-like" Properties: Libraries containing this building block will inherently possess members with enhanced proteolytic stability and conformational pre-organization, increasing the probability of identifying hits with favorable therapeutic properties. researchgate.netnih.gov
Scaffolds for Further Diversification: The terminal alkene allows for a secondary diversification step. After an initial screen, hit peptides can be modified at the alkene position with a variety of other chemical groups to optimize their activity.
By facilitating the creation of large, diverse, and functionally rich peptide libraries, this compound accelerates the discovery of novel ligands and therapeutic candidates. nih.govacs.org
Future Directions and Emerging Research Areas
Computational Design and Predictive Modeling for Fmoc-L-2-methylamino-7-octenoic Acid-containing Peptides
Predictive models are also being developed to anticipate the success of solid-phase peptide synthesis (SPPS). acs.org Machine learning models, such as PepSySco, can analyze peptide sequences and predict the likelihood of a successful synthesis. acs.org By inputting the properties of this compound, these models could identify potential challenges in the synthesis process, such as steric hindrance due to the N-methyl group, allowing for the proactive optimization of coupling and deprotection steps. acs.orgacs.org This in silico approach minimizes the need for extensive trial-and-error experimentation, saving time and resources. syncedreview.com
Table 1: Computational Approaches for Peptide Design and Synthesis Prediction
| Computational Technique | Application in this compound Peptide Research | Potential Benefits |
| Molecular Dynamics (MD) Simulations | Predicting the conformational impact of the N-methyl and alkenyl groups on peptide secondary and tertiary structure. | Rational design of peptides with specific folds and enhanced target affinity. |
| Machine Learning (e.g., Deep Learning) | Forecasting the efficiency of Fmoc-SPPS steps, including coupling and deprotection, for peptides containing this amino acid. acs.org | Optimization of synthesis protocols, reduction of failed sequences, and minimization of reagent waste. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating the electronic effects of the terminal double bond on peptide properties and potential chemical reactivity. | Understanding and predicting the outcomes of novel derivatization and cyclization strategies. |
Exploration of Novel Reaction Chemistries and Derivatization Strategies for Advanced Peptide Synthesis
The terminal alkene of this compound presents a unique chemical handle for a variety of novel reaction chemistries and derivatization strategies. This functional group is amenable to a range of "click" chemistry reactions, such as thiol-ene reactions, which can be performed on-resin to create macrocyclic peptides. nih.govrsc.org This method offers a rapid and efficient route to constrained peptide structures, which often exhibit increased stability and bioactivity. nih.govnih.gov
Furthermore, the double bond can be a substrate for other transformations, such as olefin metathesis, to form diverse cyclic structures or to conjugate the peptide to other molecules of interest. The development of new cyclization techniques is a significant area of research, as cyclic peptides often possess improved therapeutic properties compared to their linear counterparts. purdue.edu The exploration of these novel chemistries will expand the toolkit available to peptide chemists for creating complex and functionally diverse peptide architectures.
Integration into Advanced Automated Peptide Synthesis Platforms for Scalability
The successful incorporation of this compound into therapeutic peptides will necessitate its seamless integration into advanced automated peptide synthesis platforms. While standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are well-established, the inclusion of N-methylated amino acids can present challenges, such as slower coupling kinetics. researchgate.netnih.gov
Modern automated synthesizers, including those utilizing microwave irradiation, can be optimized to enhance the efficiency of coupling sterically hindered amino acids. springernature.com The development of specialized protocols for the efficient incorporation of this compound will be crucial for the scalable production of peptides containing this residue. This includes optimizing coupling reagents, reaction times, and temperatures to ensure high-purity peptide synthesis. The ability to automate the synthesis of these modified peptides will be a key factor in their translation from research laboratories to clinical applications. beilstein-journals.org
Advanced Structure-Activity Relationship (SAR) Studies for Optimized Peptide Function and Selectivity
Systematic structure-activity relationship (SAR) studies will be fundamental to understanding the functional consequences of incorporating this compound into peptides. By systematically replacing standard amino acids with this modified residue, researchers can probe its effects on biological activity, receptor binding affinity, and selectivity. tandfonline.com
The N-methyl group is known to restrict the conformational freedom of the peptide backbone, which can lead to a more favorable pre-organization for receptor binding. nih.govmdpi.com Additionally, the hydrophobic side chain can influence interactions with biological targets. tandfonline.com Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, will be employed to determine the precise structural changes induced by this amino acid. This detailed structural information, combined with biological activity data, will enable the rational design of next-generation peptide therapeutics with optimized function and selectivity. nih.govacs.org
Table 2: Investigating the Impact of this compound on Peptide Properties
| Peptide Property | Role of N-Methyl Group | Role of Alkenyl Side Chain |
| Conformational Rigidity | Reduces backbone flexibility, potentially pre-organizing the peptide for receptor binding. nih.gov | Can be used as a handle for cyclization, further constraining the peptide structure. nih.gov |
| Proteolytic Stability | Can sterically hinder the approach of proteases, increasing the peptide's half-life. nih.gov | The non-natural side chain may not be recognized by degradative enzymes. |
| Receptor Affinity & Selectivity | The fixed conformation may lead to higher affinity and selectivity for the target receptor. nih.gov | Can be derivatized to introduce additional functionalities that modulate binding. |
| Membrane Permeability | Increased lipophilicity from the N-methyl group may enhance passive diffusion across cell membranes. nih.gov | The hydrophobic nature of the octenyl chain could further improve membrane transit. |
Q & A
Q. What are the optimal conditions for incorporating Fmoc-L-2-methylamino-7-octenoic acid into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Incorporation typically follows standard Fmoc-SPPS protocols. Use coupling agents like HBTU/HOBt or DIC/Oxyma in DMF, with a 3- to 5-fold molar excess of the amino acid relative to resin-bound amines. Ensure a reaction time of 30–60 minutes at room temperature. Post-coupling, perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 minutes). Monitor coupling efficiency via Kaiser or chloranil tests. Optimize pH to 8–9 during coupling to avoid premature Fmoc cleavage or side reactions .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Analyze purity using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Confirm identity via - and -NMR in deuterated DMSO or CDCl, focusing on characteristic Fmoc aromatic peaks (7.3–7.8 ppm) and the α-proton resonance. Mass spectrometry (ESI-TOF or MALDI-TOF) should match the theoretical molecular weight (e.g., CHNO requires m/z 408.48). Residual solvents (e.g., DMF) should be quantified by GC-MS to meet purity standards >98% .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
- Methodological Answer : Store lyophilized powder at –20°C in a desiccator under argon to prevent hydrolysis of the Fmoc group and oxidation of the octenoic acid side chain. For short-term use (≤1 month), store dissolved in anhydrous DMF at 4°C. Avoid exposure to moisture, light, or basic conditions, which accelerate Fmoc degradation .
Advanced Research Questions
Q. How can racemization be minimized during the coupling of this compound in peptide chains?
- Methodological Answer : Racemization is influenced by coupling temperature and base strength. Use low temperatures (0–4°C) during activation with DIC/Oxyma, and avoid prolonged exposure to basic conditions. Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) to suppress epimerization. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) .
Q. What strategies mitigate side reactions involving the 7-octenoic acid moiety during peptide elongation?
- Methodological Answer : The unsaturated side chain may undergo unintended Michael additions or oxidation. Protect the double bond by using inert atmospheres (N/Ar) and antioxidants (e.g., 0.1% BHT). For acidic cleavage from resin, avoid strong oxidizers like TFA/HO. Post-synthesis, characterize modifications via LC-MS/MS and compare retention times to synthetic standards .
Q. How does the steric hindrance of the 2-methylamino group affect peptide secondary structure?
- Methodological Answer : The methyl group restricts conformational flexibility, potentially stabilizing β-turn or α-helical motifs. Perform circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) to analyze secondary structure. Compare with control peptides lacking the methyl substituent. Molecular dynamics simulations (e.g., AMBER force field) can model steric effects on folding .
Q. What analytical approaches resolve discrepancies in peptide yield when using this amino acid in automated synthesis?
- Methodological Answer : Low yields may stem from incomplete coupling or side-chain interactions. Perform iterative LC-MS after each coupling cycle to identify truncations. Adjust resin swelling (e.g., DCM pre-swelling) or switch to polar solvents like NMP for improved solubility. Use microwave-assisted synthesis (50°C, 10–20 W) to enhance reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
